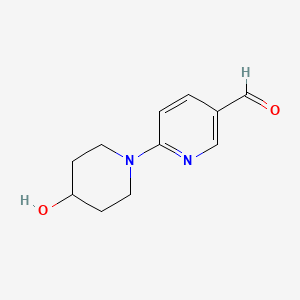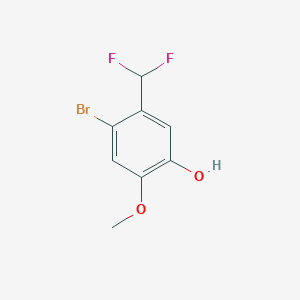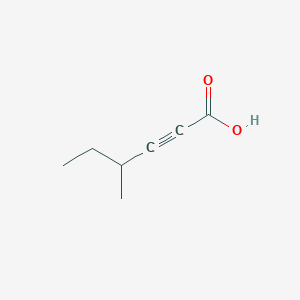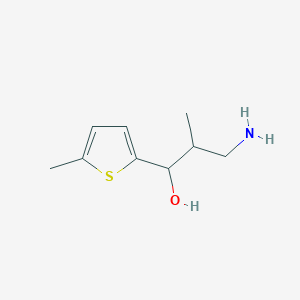
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is a chemical compound with a molecular formula of C9H15NOS. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol can be achieved through several methods:
-
Starting from Acetylthiophene
Mannich Condensation: Acetylthiophene reacts with formaldehyde and methylamine hydrochloride to form an intermediate, which is then reduced asymmetrically to yield the target compound.
Bromination and Reduction: Acetylthiophene is brominated and then subjected to reduction and hydrolysis to obtain the desired product.
-
Starting from Thiophene
Mannich Reaction: Thiophene undergoes a Mannich reaction with formaldehyde and methylamine, followed by reduction to produce the target compound.
-
Starting from Thiophenecarboxaldehyde
Reductive Amination: Thiophenecarboxaldehyde reacts with methylamine and a reducing agent to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions followed by asymmetric reduction. The use of metal catalysts or enzymes for asymmetric reduction is common to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can undergo reduction to form amines or alcohols.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution
- The thiophene ring can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for heterocyclic compounds.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
-
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
- Similar structure but with a methylamino group instead of an amino group.
- Used in similar applications but may exhibit different reactivity and biological activity.
-
2-Amino-2-methyl-1-propanol
- Lacks the thiophene ring.
- Used as a surfactant and in the synthesis of pharmaceuticals.
Uniqueness
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the amino alcohol functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
InChI Key |
RZNIAOLMUOFIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)
![4-Ethyl-2-[1-(phenoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B13161158.png)

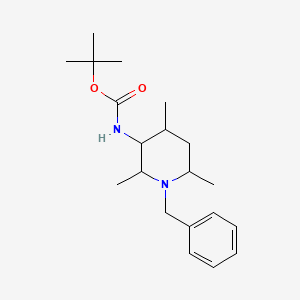

![1-[1-(Aminomethyl)cyclopropyl]-3-ethylurea](/img/structure/B13161173.png)
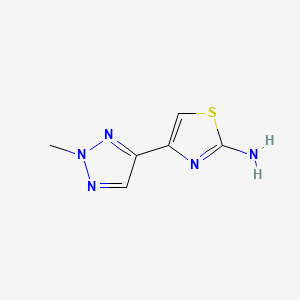

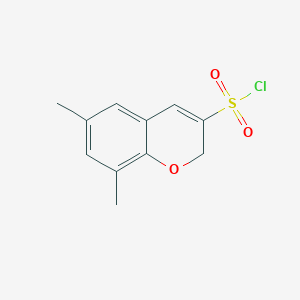
![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)
